Cas no 76003-76-4 (methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate)
methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-BENZYL-1H-[1,2,3]TRIAZOLE-4-CARBOXYLIC ACID
- methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
- CHEMBL402277
- AKOS004115266
- AP-006/40842327
- HXGLNRKZOVMAQC-UHFFFAOYSA-N
- methyl 1-benzyltriazole-4-carboxylate
- F2157-0793
- EN300-141543
- BDA00376
- MFCD03084464
- CS-0455580
- SCHEMBL1719412
- 76003-76-4
- Methyl 1-benzyl-1H-[1,2,3]triazol-4-carboxylate
- Z379686588
- AS-66694
- SY023227
- METHYL 1-(PHENYLMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
- O10374
- 852-292-1
-
- MDL: MFCD03084464
- Inchi: 1S/C11H11N3O2/c1-16-11(15)10-8-14(13-12-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
- InChI Key: HXGLNRKZOVMAQC-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CN(CC2C=CC=CC=2)N=N1)=O
Computed Properties
- Exact Mass: 217.085126602g/mol
- Monoisotopic Mass: 217.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 57Ų
methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM376992-1g |
1-benzyl-1H-1,2,3-triazole-4-carboxylic acid |
76003-76-4 | 95%+ | 1g |
$448 | 2023-01-09 | |
| eNovation Chemicals LLC | D912158-1g |
Methyl 1-Benzyl-1H-1,2,3-triazole-4-carboxylate |
76003-76-4 | 95% | 1g |
$450 | 2023-05-12 | |
| Enamine | EN300-141543-0.05g |
methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate |
76003-76-4 | 95% | 0.05g |
$80.0 | 2023-07-10 | |
| Enamine | EN300-141543-0.1g |
methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate |
76003-76-4 | 95% | 0.1g |
$119.0 | 2023-07-10 | |
| Enamine | EN300-141543-0.25g |
methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate |
76003-76-4 | 95% | 0.25g |
$170.0 | 2023-07-10 | |
| Enamine | EN300-141543-0.5g |
methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate |
76003-76-4 | 95% | 0.5g |
$268.0 | 2023-07-10 | |
| Enamine | EN300-141543-1.0g |
methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate |
76003-76-4 | 95% | 1.0g |
$343.0 | 2023-07-10 | |
| Enamine | EN300-141543-2.5g |
methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate |
76003-76-4 | 95% | 2.5g |
$721.0 | 2023-07-10 | |
| Enamine | EN300-141543-5.0g |
methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate |
76003-76-4 | 95% | 5.0g |
$1426.0 | 2023-07-10 | |
| Enamine | EN300-141543-10.0g |
methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate |
76003-76-4 | 95% | 10.0g |
$2781.0 | 2023-07-10 |
methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
Research Brief on Methyl 1-Benzyl-1H-1,2,3-Triazole-4-Carboxylate (CAS: 76003-76-4): Recent Advances and Applications
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (CAS: 76003-76-4) is a key intermediate in the synthesis of bioactive molecules, particularly in the fields of medicinal chemistry and drug discovery. Recent studies have highlighted its versatility as a building block for the development of novel therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds. This research brief provides an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and potential applications in pharmaceutical research.
One of the most significant developments in the use of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is its role in click chemistry. The compound's triazole moiety facilitates efficient and selective reactions, making it invaluable for the modular assembly of complex molecules. Recent publications have demonstrated its utility in the synthesis of triazole-based inhibitors targeting enzymes such as kinases and proteases, which are critical in cancer and infectious disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of this compound into a series of potent kinase inhibitors with improved selectivity profiles.
In addition to its synthetic applications, methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate has shown promising biological activity in its own right. Research conducted in 2022 revealed that derivatives of this compound exhibit notable antimicrobial properties against drug-resistant bacterial strains, including MRSA and Escherichia coli. These findings underscore its potential as a scaffold for developing new antibiotics in an era of increasing antimicrobial resistance. Furthermore, preliminary in vitro studies suggest that certain analogs of this compound may modulate inflammatory pathways, offering avenues for the treatment of chronic inflammatory diseases.
The compound's pharmacokinetic properties have also been a subject of recent investigation. A 2023 pharmacokinetic study highlighted its favorable metabolic stability and bioavailability, which are essential for its progression into preclinical development. Researchers have employed advanced techniques such as LC-MS and NMR spectroscopy to characterize its metabolic pathways, providing insights into its potential as a drug candidate. These studies have paved the way for further optimization of its derivatives to enhance their therapeutic efficacy and safety profiles.
Looking ahead, the applications of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate are expected to expand into emerging areas such as targeted drug delivery and diagnostic imaging. Its compatibility with bioconjugation techniques makes it a promising candidate for the development of theranostic agents, which combine therapeutic and diagnostic functions. As research continues to uncover its multifaceted roles, this compound is poised to remain a cornerstone in the design of next-generation pharmaceuticals.
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